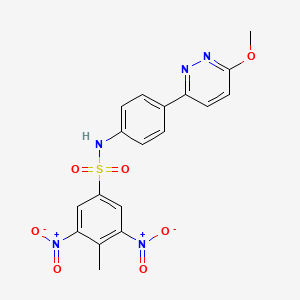
4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23F3N4O2 and its molecular weight is 396.414. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Syntheses and Antagonist Activities
Syntheses and 5-HT2 Antagonist Activity : A series of compounds, including 1,2,4-triazol-3(2H)-one derivatives, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among these, certain compounds demonstrated potent 5-HT2 antagonist activity, which was higher than that of known compounds like ritanserin, without showing alpha 1 antagonist activity in vivo. This highlights the compound's relevance in designing 5-HT2 antagonists for potential therapeutic applications (Watanabe et al., 1992).
Inhibition of Soluble Epoxide Hydrolase
Discovery of Piperidine-4-carboxamides as Inhibitors : Piperidine-4-carboxamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, showcasing the critical role of the triazine heterocycle for high potency and selectivity. These findings open avenues for exploring these compounds in various disease models, emphasizing their importance in pharmaceutical research (Thalji et al., 2013).
Antimicrobial Activities
Synthesis and Antimicrobial Activities of Triazole Derivatives : The creation and evaluation of new 1,2,4-triazole derivatives have shown significant antimicrobial activities, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new and effective antimicrobial compounds (Bektaş et al., 2007).
Novel Synthetic Approaches
Novel Synthesis of Triazoles : A novel one-pot three-component reaction has been developed for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating a versatile method for accessing a wide range of triazole derivatives. This methodological advancement provides a new tool for organic and medicinal chemistry research (Zhang et al., 2013).
Analgesic and Anesthetic Agents
Novel Class of Analgesic and Anesthetic Agents : Research into 4-anilidopiperidines has led to the discovery of potent opioid analgesic and anesthetic agents with favorable pharmacological profiles. These findings are crucial for developing safer and more effective analgesics and anesthetics, with implications for outpatient surgical and pain control techniques (Kudzma et al., 1989).
Propiedades
IUPAC Name |
4-methyl-2-[1-(3-phenylbutanoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-13(14-6-4-3-5-7-14)12-16(27)25-10-8-15(9-11-25)26-18(28)24(2)17(23-26)19(20,21)22/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIMRXPBYVUSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2961401.png)
![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)



![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)

![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)